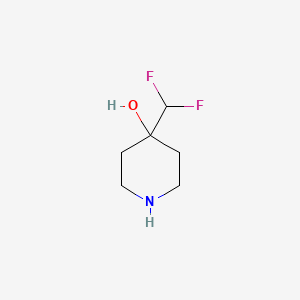

4-(Difluoromethyl)piperidin-4-ol

Descripción general

Descripción

4-(Difluoromethyl)piperidin-4-ol is a chemical compound with the molecular formula C6H12F2NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a hydroxyl group (-OH) attached to the piperidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(Difluoromethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells .

Pharmacokinetics

The compound’s hydrochloride salt form suggests it may be water-soluble, which could influence its absorption and distribution .

Result of Action

The molecular effect of this compound’s action is the prevention of HIV-1 entry into cells by blocking the CCR5 receptor . On a cellular level, this results in resistance to infection by R5-tropic HIV-1 strains .

Action Environment

The compound is stored at room temperature, suggesting it is stable under standard environmental conditions .

Análisis Bioquímico

Biochemical Properties

4-(Difluoromethyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor that is crucial for HIV-1 entry into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction facilitated by the basic nitrogen atom in the piperidine ring. Additionally, the presence of lipophilic groups in the compound enhances its binding affinity to the receptor .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with CCR5 can inhibit the entry of HIV-1 into host cells, thereby preventing viral replication and infection . Moreover, this compound has been observed to affect the expression of genes involved in immune response and inflammation, highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the CCR5 receptor, inhibiting its activity and preventing the entry of HIV-1 into cells . This inhibition is achieved through the formation of a salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit HIV-1 entry without causing significant toxicity . At higher doses, this compound may exhibit adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings underscore the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that may retain or alter the biological activity of the parent compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells expressing the CCR5 receptor, where it accumulates and exerts its biological effects . Additionally, this compound may interact with other cellular transporters, influencing its localization and distribution within different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the plasma membrane, where it interacts with the CCR5 receptor . This localization is essential for its inhibitory activity against HIV-1 entry. Furthermore, this compound may undergo post-translational modifications that affect its stability and function within the cell .

Métodos De Preparación

The synthesis of 4-(Difluoromethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Análisis De Reacciones Químicas

4-(Difluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(Difluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Comparación Con Compuestos Similares

4-(Difluoromethyl)piperidin-4-ol can be compared to other piperidine derivatives, such as:

Piperidin-4-ol: Lacks the difluoromethyl group, resulting in different chemical properties and biological activity.

4-(Trifluoromethyl)piperidin-4-ol: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can lead to differences in reactivity and potency.

4-(Methyl)piperidin-4-ol: Contains a methyl group (-CH3) instead of a difluoromethyl group, affecting its chemical behavior and applications.

The presence of the difluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Overview

4-(Difluoromethyl)piperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group on the piperidine ring, which may influence its pharmacological properties. Research into its biological activity has focused on various therapeutic areas, including cancer treatment, neurodegenerative diseases, and antimicrobial effects.

- Molecular Formula : C6H10F2N1O

- Molecular Weight : 151.15 g/mol

- CAS Number : 1423032-03-4

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .

- Receptor Modulation : It could interact with various receptors, potentially modulating signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells .

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

Several studies have investigated the cytotoxicity of this compound against different cancer cell lines. The following table summarizes findings from recent research:

These results indicate that this compound has significant cytotoxic effects on various cancer cell lines, suggesting its potential utility in cancer therapy.

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound, particularly in models of Alzheimer's disease. The ability to inhibit AChE and BuChE suggests that it might enhance cholinergic signaling, which is often impaired in neurodegenerative conditions .

Case Studies

-

Case Study on Cancer Treatment :

In a study evaluating the efficacy of various piperidine derivatives, this compound was found to demonstrate superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The compound induced significant apoptosis in Ca9-22 cells while sparing non-malignant cells, highlighting its tumor-selective toxicity . -

Neurodegenerative Disease Model :

In a model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation in transgenic mice. This suggests that the compound may offer protective effects against neurodegeneration through its cholinergic activity .

Propiedades

IUPAC Name |

4-(difluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-5(8)6(10)1-3-9-4-2-6/h5,9-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMBJWQAJXGEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296399 | |

| Record name | 4-Piperidinol, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-03-4 | |

| Record name | 4-Piperidinol, 4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.